molecular formula C10H5Cl2N5 B12604875 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine CAS No. 650635-02-2

6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine

Cat. No.: B12604875
CAS No.: 650635-02-2
M. Wt: 266.08 g/mol
InChI Key: CUIXIOIJWMXNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with a 3,4-dichlorophenyl group attached at the 6-position. The combination of these structural elements imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

The synthesis of 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine typically involves a multi-step process. One common synthetic route starts with the reaction of 3,4-dichlorophenylhydrazine with a suitable pyridazine derivative. This is followed by cyclization to form the tetrazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent production quality .

Chemical Reactions Analysis

6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Biological Activity

6-(3,4-Dichlorophenyl)tetrazolo[1,5-b]pyridazine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,6-dichloropyridazine with hydrazine, followed by diazotization. This process yields the desired tetrazolo derivative with a moderate overall yield. The reaction conditions often include ethanol as a solvent and may involve sodium azide for the diazotization step .

Antimicrobial Activity

Research has demonstrated that compounds related to tetrazolo[1,5-b]pyridazine exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains:

  • Bacillus subtilis : MIC = 100 μg/mL
  • Pseudomonas aeruginosa : MIC = 125 μg/mL
  • Streptomyces species : MIC = 125 μg/mL

These values indicate that while the compound is effective, it is less potent than traditional antibiotics like penicillin .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

  • Hep G2 (liver carcinoma) : IC50 = 4.2 μM
  • A549 (lung adenocarcinoma) : IC50 values suggest significant cytotoxicity.
  • DU 145 (prostate cancer) : Notable activity observed.

These findings suggest that the compound may interact with DNA or inhibit key cellular pathways involved in tumor growth .

The biological activity of this compound is attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can lead to inhibition of critical cellular processes including:

  • DNA replication
  • Cell cycle regulation
  • Enzymatic activity modulation

Such mechanisms underline its potential as a therapeutic agent in both antimicrobial and anticancer applications .

Case Studies

Several studies have focused on the pharmacological activities of tetrazolo derivatives:

  • Antimicrobial Study : A series of tetrazolo compounds were screened for their antibacterial efficacy against multi-drug resistant strains. The results indicated that certain derivatives exhibited enhanced activity compared to standard treatments.
  • Anticancer Research : In vitro studies demonstrated that specific derivatives could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Data Summary

Activity TypeTarget Organism/Cell LineMeasurement (MIC/IC50)Reference
AntimicrobialBacillus subtilis100 μg/mL
AntimicrobialPseudomonas aeruginosa125 μg/mL
AnticancerHep G2IC50 = 4.2 μM
AnticancerA549IC50 < 10 μM
AnticancerDU 145Not specified

Properties

CAS No.

650635-02-2

Molecular Formula

C10H5Cl2N5

Molecular Weight

266.08 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)tetrazolo[1,5-b]pyridazine

InChI

InChI=1S/C10H5Cl2N5/c11-7-2-1-6(5-8(7)12)9-3-4-10-13-15-16-17(10)14-9/h1-5H

InChI Key

CUIXIOIJWMXNOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN3C(=NN=N3)C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.